4-Bromo-2-[1-(propylamino)propyl]phenol
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Overview
Description
4-Bromo-2-[1-(propylamino)propyl]phenol is an organic compound with the molecular formula C12H18BrNO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 4-position and a propylamino group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[1-(propylamino)propyl]phenol typically involves the bromination of 2-[1-(propylamino)propyl]phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[1-(propylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-Bromo-2-[1-(propylamino)propyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-[1-(propylamino)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom and propylamino group can influence its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar in structure but with a chlorine atom instead of the propylamino group.
2-Bromo-4-nitrophenol: Contains a nitro group instead of the propylamino group.
4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Contains a pyrazolyl group instead of the propylamino group
Uniqueness
4-Bromo-2-[1-(propylamino)propyl]phenol is unique due to the presence of both the bromine atom and the propylamino group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds .
Properties
Molecular Formula |
C12H18BrNO |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-bromo-2-[1-(propylamino)propyl]phenol |
InChI |
InChI=1S/C12H18BrNO/c1-3-7-14-11(4-2)10-8-9(13)5-6-12(10)15/h5-6,8,11,14-15H,3-4,7H2,1-2H3 |
InChI Key |
LCXIVURDZVYPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
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